molecular formula C10H6ClNO2S B11446644 6-chloro-2-oxo-2H-chromene-3-carbothioamide CAS No. 301235-54-1

6-chloro-2-oxo-2H-chromene-3-carbothioamide

Cat. No.: B11446644
CAS No.: 301235-54-1
M. Wt: 239.68 g/mol
InChI Key: OTEGYNLPBREDIV-UHFFFAOYSA-N
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Description

6-chloro-2-oxo-2H-chromene-3-carbothioamide is a chemical compound with the molecular formula C10H6ClNO2S. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-oxo-2H-chromene-3-carbothioamide typically involves the reaction of 6-chloro-2-oxo-2H-chromene-3-carbaldehyde with thiosemicarbazide. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-oxo-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Condensation: Reagents such as aldehydes or ketones are used, often in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.

    Cyclization: Cyclization reactions may involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

6-chloro-2-oxo-2H-chromene-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-2H-chromene-3-carbothioamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-oxo-2H-chromene-3-carboxamide
  • 6-chloro-2-oxo-2H-chromene-3-carboxylate
  • 4-hydroxy-6-methyl-2-oxo-2H-chromene-3-carbothioamide

Uniqueness

6-chloro-2-oxo-2H-chromene-3-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group. This structural feature imparts distinct chemical reactivity and biological activity compared to other chromene derivatives.

Properties

CAS No.

301235-54-1

Molecular Formula

C10H6ClNO2S

Molecular Weight

239.68 g/mol

IUPAC Name

6-chloro-2-oxochromene-3-carbothioamide

InChI

InChI=1S/C10H6ClNO2S/c11-6-1-2-8-5(3-6)4-7(9(12)15)10(13)14-8/h1-4H,(H2,12,15)

InChI Key

OTEGYNLPBREDIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=S)N

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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